N-Ethyl-2-(ethylamino)acetamide hydrochloride
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Overview
Description
N-Ethyl-2-(ethylamino)acetamide hydrochloride is a chemical compound with the molecular formula C6H14N2O·HCl. It is a white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-2-(ethylamino)acetamide hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of ethylamine with ethyl chloroacetate to form N-ethyl-2-chloroacetamide. This intermediate is then reacted with another equivalent of ethylamine to produce N-ethyl-2-(ethylamino)acetamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified through recrystallization and dried to obtain the desired crystalline form.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(ethylamino)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of N-ethylacetamide or N-ethylacetonitrile.
Reduction: Formation of ethylamine.
Substitution: Formation of various substituted amides or amines.
Scientific Research Applications
N-Ethyl-2-(ethylamino)acetamide hydrochloride is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(ethylamino)acetamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(methylamino)acetamide hydrochloride
- N-Propyl-2-(propylamino)acetamide hydrochloride
- N-Butyl-2-(butylamino)acetamide hydrochloride
Uniqueness
N-Ethyl-2-(ethylamino)acetamide hydrochloride is unique due to its specific ethyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-ethyl-2-(ethylamino)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-3-7-5-6(9)8-4-2;/h7H,3-5H2,1-2H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMMUCQUGHSJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NCC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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